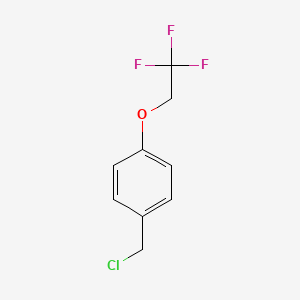

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene

Descripción

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene (CAS: 115773-19-8) is a fluorinated aromatic compound with the molecular formula C₉H₈ClF₃O and a molecular weight of 224.61 g/mol . Its structure features a chloromethyl (–CH₂Cl) group and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) substituent on a benzene ring. The chloromethyl group confers reactivity toward nucleophilic substitution, while the trifluoroethoxy group enhances lipophilicity and electronic effects due to fluorine’s electronegativity. This compound is commercially available and utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBQVVMPYACAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115773-19-8 | |

| Record name | 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is a compound with a unique structure that includes a chloromethyl group and a trifluoroethoxy moiety. Its molecular formula is C9H8ClF3O, and it has a molecular weight of 224.61 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.

- Molecular Formula : C9H8ClF3O

- Molecular Weight : 224.61 g/mol

- InChIKey : MQBQVVMPYACAOW-UHFFFAOYSA-N

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing similar structural features to this compound. For instance, compounds with trifluoromethyl groups have shown increased antiproliferative activity against various cancer cell lines. In one study, derivatives with fluorine substituents exhibited significant cytotoxic effects on A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines, with IC50 values under 5 μM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9a | MCF7 | <5 |

| Compound 9b | PC3 | <5 |

| Compound 9d | A549 | <5 |

The introduction of electron-withdrawing groups like trifluoromethyl on the benzene ring has been correlated with enhanced biological activity. For example, compounds bearing this functional group exhibited superior performance compared to those with methoxy groups .

The mechanism by which these compounds exert their effects often involves cell cycle arrest. For instance, treatment with certain derivatives resulted in significant G2/M phase arrest in MCF7 cells, indicating that they can disrupt normal cell cycle progression . This property is crucial for developing effective anticancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of a trifluoromethyl group in the para position of the phenolic ring significantly enhances the compound's potency against various biological targets. The SAR analysis suggests that modifications at specific positions on the benzene ring can lead to improved interactions with cellular targets, thereby increasing antiproliferative effects .

Case Studies

Several case studies have explored the biological effects of structurally similar compounds. For instance, a series of N-aryl-N-substituted compounds demonstrated potent anticancer activity through similar mechanisms involving cell cycle arrest and apoptosis induction . These findings underscore the potential therapeutic applications of compounds like this compound.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene serves as a valuable intermediate in the synthesis of various chemical compounds. The presence of both chloromethyl and trifluoroethoxy groups allows for diverse reactivity patterns not observed in simpler compounds.

Environmental Considerations

The compound is also noted for its presence in environmental studies. It has been detected as a contaminant of emerging concern (CEC) in wastewater and groundwater samples. Its identification as a component of industrial waste highlights the need for further evaluation of its environmental impact and potential toxicity .

Case Studies and Research Findings

- Antiproliferative Studies : Research has demonstrated that certain derivatives with similar structures exhibit potent antiproliferative activity against cancer cell lines. The introduction of electron-withdrawing groups on the benzene ring significantly enhances this activity .

- Environmental Monitoring : The detection of this compound in drinking water sources raises concerns about human health risks associated with exposure to contaminated water. Ongoing assessments are necessary to evaluate its toxicological effects and establish safety guidelines .

- Synthesis for Pharmaceutical Applications : The compound is involved in the synthesis of pharmaceutical intermediates, such as those used in the production of anti-arrhythmic agents like Flecainide . This highlights its relevance in drug development processes.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN₂ reactions with nucleophiles like amines, alkoxides, or thiols. For example:

Reaction with 2-aminomethylpyridine

Key conditions :

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | Ar–CH<sub>2</sub>–N-piperidine | 78–85 | |

| Sodium methoxide | Ar–CH<sub>2</sub>–OCH<sub>3</sub> | 65 |

Electrophilic Aromatic Substitution (EAS)

The trifluoroethoxy group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself.

Chlorination

Conditions :

Regioselectivity :

Oxidation of Chloromethyl Group

The –CH<sub>2</sub>Cl group oxidizes to a carbonyl under strong conditions:

Conditions :

Reduction of C–Cl Bond

Catalytic hydrogenation reduces –CH<sub>2</sub>Cl to –CH<sub>3</sub>:

Conditions :

Condensation and Amine Formation

The compound reacts with primary amines to form benzylamines via Gabriel synthesis or reductive amination:

Example with 2-(aminomethyl)pyridine :

Conditions :

Mechanistic Insights

-

Electron-Withdrawing Effects : The –OCH<sub>2</sub>CF<sub>3</sub> group stabilizes carbocations during SN₁ pathways but favors SN₂ due to steric hindrance .

-

Ring Deactivation : Reduced electron density on the benzene ring limits EAS reactivity, favoring meta substitution.

-

Catalytic Influence : Copper salts (e.g., CuSO<sub>4</sub>) enhance nucleophilic substitution rates via intermediate complexation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene

- Formula : C₉H₉F₃O₂

- Key Features : Replaces the chloromethyl group with a methoxy (–OCH₃) group.

- Synthesis : Prepared via palladium-catalyzed C–O cross-coupling, yielding 87% under optimized conditions .

- Applications : Used as a precursor for bioactive molecules, leveraging the trifluoroethoxy group’s stability .

4-(Trifluoromethoxy)benzyl Chloride

- Formula : C₈H₆ClF₃O (CAS: 65796-00-1)

- Key Features : Contains a trifluoromethoxy (–OCF₃) group instead of trifluoroethoxy.

- Impact : The –OCF₃ group is smaller and more electron-withdrawing than –OCH₂CF₃, altering reactivity in electrophilic substitution reactions .

1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Alkyl Chain Modifications

1-(Chloromethyl)-4-(heptyloxy)benzene

- Formula : C₁₄H₂₁ClO

- Key Features : Replaces trifluoroethoxy with a heptyloxy (–OC₇H₁₅) chain.

- Properties : The long alkyl chain increases hydrophobicity, making it suitable for lipid-based formulations .

1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene

Electronic and Reactivity Comparisons

Métodos De Preparación

Table 1: Summary of Chloromethylation Conditions and Yields (Adapted from CN101033169A)

| Entry | Chloromethylation Reagent | Lewis Acid | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|---|

| 1 | Chloromethyl methyl ether | Aluminum chloride | 25 | 8 | 80 | 99.5 |

| 2 | Chloromethyl methyl ether | Zinc chloride | 25 | 8 | 76 | 98.5 |

| 3 | Chloromethyl methyl ether | Tin tetrachloride | 25 | 8 | 71 | 97.6 |

| 4 | Dichloride methyl ether | Aluminum chloride | 25 | 6 | 75 | 99.1 |

| 5 | Chloromethyl ether | Aluminum chloride | 25 | 10 | 74 | 98.7 |

| 6 | Chloromethyl n-octyl ether | Aluminum chloride | 25 | 8 | 72 | 96.9 |

| 7 | Chloromethyl acetyl chloride (98%) | Aluminum chloride | 25 | 8 | 68 | 97.4 |

| 8 | 1-Chloro-4-(chloromethoxyl)butane | Aluminum chloride | 25 | 10 | 65 | 95.2 |

Detailed Reaction Mechanism and Notes

- The chloromethylation proceeds via electrophilic aromatic substitution, where the chloromethyl cation (generated in situ from the chloromethylation reagent and Lewis acid) attacks the activated aromatic ring.

- The presence of the electron-withdrawing trifluoroethoxy group influences regioselectivity, favoring substitution at the para position.

- Hydrolysis after the reaction neutralizes the complex and isolates the chloromethylated product.

- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions such as poly-chloromethylation or isomer formation.

- Choice of Lewis acid affects yield and purity; aluminum chloride is generally preferred for its balance of reactivity and selectivity.

Comparative Analysis of Chloromethylation Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Chloromethyl methyl ether | High yield, high purity, mild reaction | Toxicity and carcinogenicity concerns |

| Dichloride methyl ether | Good yield and purity | Slightly longer reaction time |

| Chloromethyl acetyl chloride | Readily available | Lower yield, possible side reactions |

| Chloromethyl n-octyl ether | Moderate yield | Longer reaction time, lower purity |

| 1-Chloro-4-(chloromethoxyl)butane | Novel reagent, moderate yield | Less established, lower purity |

Summary of Preparation Method

The preparation of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is efficiently achieved by:

Synthesizing the 4-(2,2,2-trifluoroethoxy)benzene intermediate via copper-catalyzed etherification of dibromobenzene derivatives with sodium 2,2,2-trifluoroethoxide in DMF at 85–105°C.

Subjecting the intermediate to chloromethylation using chloromethyl methyl ether (or related reagents) in the presence of aluminum chloride at room temperature for 6–10 hours.

Hydrolyzing the reaction mixture to isolate the chloromethylated product with yields up to 80% and purity exceeding 99% as confirmed by gas chromatography.

This method balances operational simplicity, cost-effectiveness, and product quality, making it suitable for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting 4-(2,2,2-trifluoroethoxy)phenol with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Critical Parameters :

- Solvent : Polar aprotic solvents like DMSO or acetonitrile improve reaction efficiency by stabilizing intermediates .

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the stability of this compound be assessed under varying pH conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC-UV.

- Key Findings : The compound is stable in neutral to slightly acidic conditions (pH 5–7) but hydrolyzes rapidly in alkaline media (pH >9) due to nucleophilic attack on the chloromethyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of the chloromethyl group during cross-coupling reactions?

- Data Analysis : Conflicting reactivity (e.g., Suzuki vs. Ullmann coupling efficiency) often stems from solvent polarity and catalyst selection. For example:

- Palladium Catalysts : Use Pd(PPh₃)₄ in THF for Suzuki-Miyaura coupling with arylboronic acids (yields: 70–85%) .

- Copper-Mediated Reactions : Optimize Ullmann couplings with CuI/1,10-phenanthroline in DMF at 110°C to suppress dehydrohalogenation .

Q. How can enantioselective functionalization of this compound be achieved for chiral ligand synthesis?

- Methodology : Employ asymmetric catalysis:

- Phase-Transfer Catalysis : Use Cinchona alkaloid-derived catalysts to introduce chirality during alkylation (e.g., with glycine tert-butyl ester) .

- Transition-Metal Catalysis : Rhodium complexes with chiral phosphine ligands enable enantioselective C–H activation (ee >90%) .

- Validation : Characterize products via chiral HPLC and X-ray crystallography .

Q. What computational approaches predict the binding affinity of derivatives to biological targets (e.g., kinases)?

- Protocol :

Docking : Use AutoDock4 with flexible sidechains in the receptor’s active site (grid size: 60 × 60 × 60 Å) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

Free-Energy Calculations : Apply MM-PBSA to estimate ΔG values, correlating with in vitro IC₅₀ data .

- Case Study : Derivatives with para-substituted electron-withdrawing groups show enhanced binding to EGFR kinase (ΔG = −9.8 kcal/mol) .

Data-Driven Analysis Questions

Q. How do steric and electronic effects of the trifluoroethoxy group influence regioselectivity in electrophilic aromatic substitution?

- Experimental Design : Compare bromination (Br₂/FeBr₃) and nitration (HNO₃/H₂SO₄) outcomes for this compound vs. non-fluorinated analogs.

- Results :

- Meta-Directing Effect : The −OCH₂CF₃ group directs electrophiles to the meta position due to its strong electron-withdrawing nature (σₚ = 0.54) .

- Steric Hindrance : Bulky substituents at the 4-position reduce ortho substitution by 60% compared to methyl analogs .

Q. What mechanistic insights explain unexpected byproducts in SN2 reactions involving the chloromethyl group?

- Hypothesis : Competing elimination (E2) pathways generate alkene byproducts under high-base conditions.

- Validation :

- Kinetic Isotope Studies : kH/kD = 2.1 confirms deprotonation as the rate-limiting step in elimination .

- Solvent Effects : Switching from DMSO to DMF reduces elimination by 40% due to decreased basicity .

Tables

Table 1 : Comparative Reactivity of this compound in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 82 | >95% aryl-aryl | |

| Ullmann | CuI, 1,10-phen | 68 | 80% C–N bond | |

| Heck | Pd(OAc)₂, P(o-tol)₃ | 45 | 70% trans |

Table 2 : Stability of this compound in Aqueous Media

| pH | Degradation Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| 3 | >500 | Hydrolysis (minor) |

| 7 | 300 | Oxidation |

| 10 | 12 | Hydrolysis (major) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.